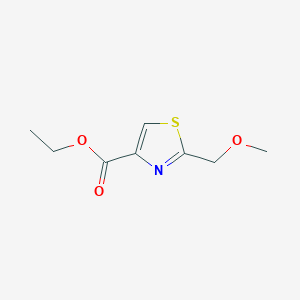

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves the reaction of 4-(2-amino-ethyl)-thiazol-2-ylamine with N-ethyl-N,N-diisopropylamine in dichloromethane at 20℃ for 14 hours . The mixture becomes homogeneous when BOC anhydride is added. After stirring overnight, the mixture is diluted with ethyl acetate, quenched with saturated NH4Cl, and washed with water and brine. The organic phase is dried with MgSO4, filtered, and concentrated to obtain the product .Applications De Recherche Scientifique

Biased Agonism and Neuropharmacology

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has been studied as a partial agonist at dopamine D2 receptors (D2R), offering insights into the structure-activity relationship (SAR) of biased agonism at this receptor. This compound shares structural similarities with cariprazine, a drug approved for treating schizophrenia, and exhibits a distinct bias toward different signaling endpoints. The study highlights the potential of this compound in developing pathway-selective ligands for GPCRs, which is particularly relevant in treating neuropsychiatric disorders like schizophrenia. Minor structural modifications to the compound can finely tune efficacy and biased agonism, providing valuable data for medicinal chemistry (Shonberg et al., 2013).

Anticancer and Antitumor Activities

2-Aminothiazole derivatives, including those structurally related to Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate, have shown significant anticancer activities in vitro. For instance, one study focused on (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines demonstrated their efficacy against various cancer cell lines, including cervical cancer, hepatoma, and nasopharyngeal carcinoma. The findings suggest that these compounds have potent anticancer activity and potential for further development as cancer therapeutics (Qin Zhi, 2011).

Microbial Degradation and Environmental Fate

In environmental science, research has focused on the microbial degradation and fate of compounds structurally related to Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate, such as ethyl tert-butyl ether (ETBE) in soil and groundwater. The studies identify microorganisms capable of degrading these compounds aerobically, with potential implications for bioremediation strategies. Understanding the biodegradation pathways and fate of these compounds in the environment is crucial for assessing their environmental impact and for developing effective remediation technologies (Thornton et al., 2020).

Mécanisme D'action

- The primary targets of Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate are not explicitly mentioned in the available literature. However, we know that 2-aminothiazole derivatives exhibit potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Target of Action

Its potential impact on cancer treatment warrants continued investigation . 🌟

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIILZIJRVHFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672831 | |

| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate | |

CAS RN |

956018-34-1 | |

| Record name | tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

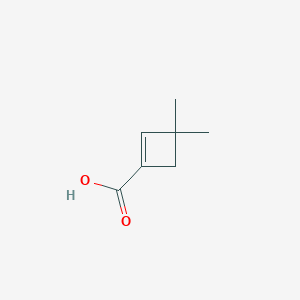

![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)

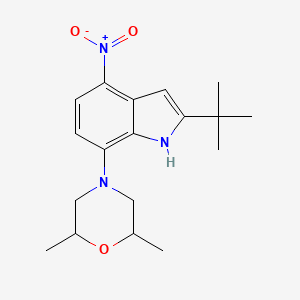

![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)

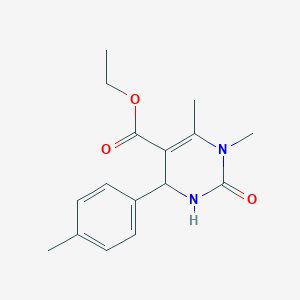

![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)

![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)